Cas no 852373-80-9 (N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a synthetic compound with unique structural features. It exhibits significant advantages in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its triazolo[4,3-b]pyridazin-6-ylsulfanyl moiety offers versatility in chemical transformations, while the 2,5-dimethylphenyl and 4-fluorophenyl substituents provide enhanced stability and selectivity.
N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
852373-80-9 structure
Product Name:N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:852373-80-9
MF:C21H18FN5OS
MW:407.46392583847
CID:6237025
PubChem ID:7117961
Update Time:2025-07-31

N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • AB00671949-01
    • SR-01000907821-1
    • N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
    • SR-01000907821
    • CCG-31769
    • 852373-80-9
    • F0676-0258
    • N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • AKOS024595183
    • Inchi: 1S/C21H18FN5OS/c1-13-3-4-14(2)17(11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,23,28)
    • InChI Key: ORXZABVABZOYJF-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=C(C)C=CC=1C)=O)C1C=CC2=NN=C(C3C=CC(=CC=3)F)N2N=1

Computed Properties

  • Exact Mass: 407.12160955g/mol
  • Monoisotopic Mass: 407.12160955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 97.5Ų

N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 852373-80-9): An Overview

N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 852373-80-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as triazolopyridazines, which are characterized by their unique structural features and biological activities. The compound's complex structure includes a triazolopyridazine core linked to a sulfanyl group and a substituted acetamide moiety, making it an intriguing candidate for various pharmacological studies.

The triazolopyridazine scaffold is well-known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent research has highlighted the potential of this scaffold in the development of novel drugs for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The presence of the 4-fluorophenyl substituent and the 2,5-dimethylphenyl group in the structure of N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide further enhances its pharmacological profile by influencing its binding affinity and selectivity towards specific targets.

In terms of its biological activity, N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide has been shown to exhibit potent anti-inflammatory properties. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This makes it a promising candidate for the development of new anti-inflammatory drugs that could be used to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide has also shown potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of the PI3K/Akt pathway and downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These findings suggest that N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide could be a valuable lead compound for the development of novel anticancer therapies.

The pharmacokinetic properties of N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide have also been investigated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters such as a long half-life and low clearance rate. Additionally, it has been found to have low toxicity in animal models, making it a suitable candidate for further clinical development.

In conclusion, N-(2,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 852373-80-9) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, this compound is likely to play an increasingly important role in the advancement of modern medicine.

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